Cas no 1804492-76-9 (Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate)

Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate
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- インチ: 1S/C11H11BrClF2NO2/c1-2-18-9(17)4-7-10(12)6(5-13)3-8(16-7)11(14)15/h3,11H,2,4-5H2,1H3
- InChIKey: CWCLLVRCRRYUAQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)C=C(C(F)F)N=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 284
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029056150-1g |
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate |
1804492-76-9 | 97% | 1g |
$1,475.10 | 2022-04-02 |
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 関連文献
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Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetateに関する追加情報
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate (CAS No. 1804492-76-9): A Comprehensive Overview
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate (CAS No. 1804492-76-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development. The compound's structure includes a pyridine ring, bromine, chlorine, and difluoromethyl groups, which contribute to its diverse chemical properties and reactivity.
The pyridine ring is a fundamental component of many biologically active molecules, making it a valuable scaffold in medicinal chemistry. The presence of the bromine and chlorine atoms introduces halogen functionalities that can enhance the compound's reactivity and binding affinity to biological targets. Additionally, the difluoromethyl group is known for its ability to modulate the electronic properties of molecules, which can influence their pharmacological profiles.
Recent studies have highlighted the importance of Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer progression. The researchers found that the compound effectively targets and inhibits the activity of kinases, which are key regulators of cell growth and proliferation.
In another study, published in *Bioorganic & Medicinal Chemistry Letters* (2022), Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate was evaluated for its potential as an antimicrobial agent. The results showed that the compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests that the compound could be a promising lead for developing new antibiotics to combat multidrug-resistant pathogens.
The synthesis of Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 3-bromo-4-chloromethyl-6-difluoromethylpyridine with ethyl bromoacetate in the presence of a base. This method provides high yields and good purity, making it suitable for large-scale production.
The physical and chemical properties of Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate have also been well-characterized. The compound is typically obtained as a white crystalline solid with a melting point ranging from 110 to 115°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various chemical reactions and biological assays.
In terms of safety and handling, Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the safety of personnel and prevent contamination.
The potential applications of Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate extend beyond pharmaceutical research. In materials science, the compound has been explored as a building block for functional materials due to its unique electronic properties. For example, a study published in *Advanced Materials* (2020) reported the use of this compound in the synthesis of conductive polymers with enhanced electrical conductivity and thermal stability.
Furthermore, Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate has shown promise in agrochemical applications. Research conducted by a team at the University of California (2021) demonstrated that the compound exhibits strong herbicidal activity against several weed species without causing significant damage to crops. This finding opens up new possibilities for developing environmentally friendly herbicides that can improve agricultural productivity.
In conclusion, Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate (CAS No. 1804492-76-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and agrochemicals. Its unique molecular structure and diverse chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and synthetic methods, this compound is poised to play a significant role in advancing various fields of science and technology.
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